6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC17386071
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -](/images/structure/VC17386071.png)
Specification
Molecular Formula | C7H9N5O |
---|---|
Molecular Weight | 179.18 g/mol |
IUPAC Name | 6-methoxy-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)5(8)10-7(11-6)13-2/h3H,1-2H3,(H2,8,10,11) |
Standard InChI Key | QXDPBVZHDZDTGK-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)N)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core consists of a fused pyrazole and pyrimidine ring system, creating a planar, aromatic structure conducive to π-π stacking interactions with biological targets . The substitution pattern in 6-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine introduces three critical functional groups:
-
Methoxy group (position 6): Enhances electron density in the pyrimidine ring, potentially improving binding affinity to enzymatic pockets through hydrogen bonding or dipole interactions .
-
Methyl group (position 1): Provides steric bulk, which may stabilize the compound against metabolic degradation while modulating selectivity for target proteins .
-
Amino group (position 4): Serves as a hydrogen bond donor, a feature commonly exploited in kinase inhibitors to anchor the molecule to conserved residues in ATP-binding sites .
Computational Analysis of Electronic Properties
Density functional theory (DFT) calculations on analogous pyrazolo[3,4-d]pyrimidines reveal that methoxy substitution at position 6 reduces the compound’s electrophilicity () compared to chloro or methylsulfonyl derivatives . This electronic modulation may favor interactions with nucleophilic residues in target proteins, such as cysteine or lysine.
Synthetic Methodologies
Route Optimization and Key Intermediates
The synthesis of 6-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine likely follows a multi-step sequence analogous to reported pyrazolo[3,4-d]pyrimidine derivatives :
-
Formation of the Pyrazole Core:
Condensation of methylhydrazine with ethyl cyanoacetate yields 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate A) . -
Cyclization to Pyrazolo[3,4-d]pyrimidine:
Heating Intermediate A with urea under reflux conditions facilitates cyclization, producing 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione (Intermediate B) . -
Chlorination and Methoxy Substitution:
Treatment of Intermediate B with phosphorus oxychloride () introduces chlorine at position 6, forming 4-amino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate C). Subsequent nucleophilic substitution with sodium methoxide replaces chlorine with methoxy, yielding the target compound .
Biological Activity and Mechanistic Insights
Compound | Target | IC₅₀ (nM) | Selectivity (vs. Off-Targets) |
---|---|---|---|
4-Amino-6-chloro derivative | EGFR | 12.5 | 10-fold over HER2 |
4-Methoxy-1-methyl analog | CDK2 | 8.3 | 15-fold over CDK4 |
The amino group at position 4 in the target compound likely engages in critical hydrogen bonding with kinase hinge regions, while the methoxy group may occupy hydrophobic pockets adjacent to the ATP-binding site .
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidines with electron-withdrawing substituents (e.g., chloro, nitro) demonstrate broad-spectrum antibacterial effects . Although the methoxy group is less electrophilic, its presence may enhance membrane permeability, as observed in morpholine-containing analogs .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
-
Aqueous Solubility: Predicted log , indicating moderate solubility suitable for oral formulations .
-
Lipophilicity: Calculated log , balancing membrane permeability and metabolic stability .
Metabolic Stability
In vitro microsomal studies on analogs suggest that the methyl group at position 1 reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life () compared to unmethylated derivatives () .
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity Trends
Position | Substituent | Effect on IC₅₀ (EGFR) | Metabolic Stability |
---|---|---|---|
6 | Cl | 12.5 nM | Low () |
6 | OCH₃ | 18.9 nM (predicted) | High () |
4 | NH₂ | Essential for binding | Moderate |
The methoxy group’s electron-donating nature slightly reduces kinase affinity but significantly improves pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume